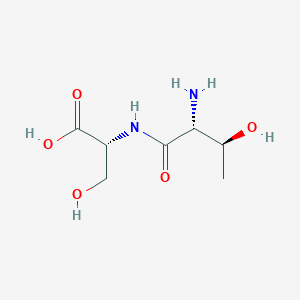![molecular formula C17H11F3 B12535262 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene CAS No. 797047-53-1](/img/structure/B12535262.png)
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene is an aromatic compound with a complex structure that includes multiple fluorine atoms and a prop-1-en-1-yl group
Méthodes De Préparation
The synthesis of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and 4-fluorophenylacetylene.
Reaction Conditions: The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step is a Sonogashira coupling reaction, where 1,3-difluorobenzene reacts with 4-fluorophenylacetylene to form the desired product.
Purification: The final product is purified using techniques such as column chromatography.
Analyse Des Réactions Chimiques
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine.
Applications De Recherche Scientifique
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development.
Comparaison Avec Des Composés Similaires
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene can be compared with other similar compounds such as:
1,4-Difluoro-2-[2-(3-fluorophenyl)ethynyl]benzene: This compound has a similar structure but differs in the position of the fluorine atoms and the ethynyl group.
2,4-Difluoro-1-[2-(3-fluorophenyl)ethynyl]benzene: Another similar compound with variations in the fluorine atom positions.
1,2-Difluoro-3-[2-(4-fluorophenyl)ethynyl]benzene: This compound also shares structural similarities but has different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
797047-53-1 |
|---|---|
Formule moléculaire |
C17H11F3 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]-5-prop-1-enylbenzene |
InChI |
InChI=1S/C17H11F3/c1-2-3-13-10-16(19)15(17(20)11-13)9-6-12-4-7-14(18)8-5-12/h2-5,7-8,10-11H,1H3 |
Clé InChI |
VUMWNEZULCJECO-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
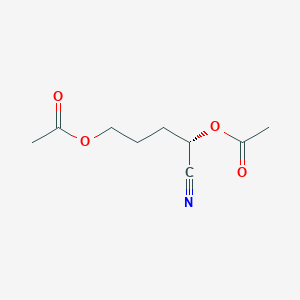
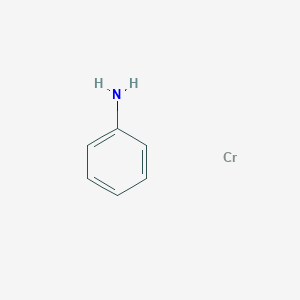
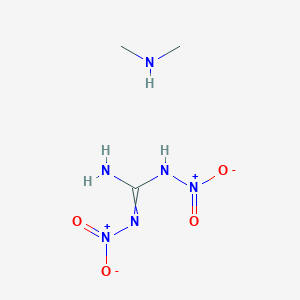

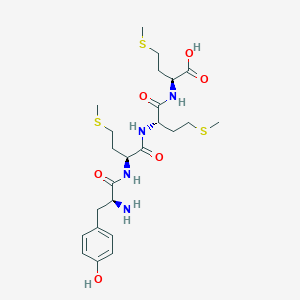


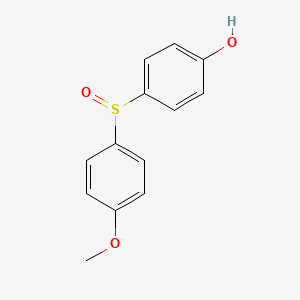

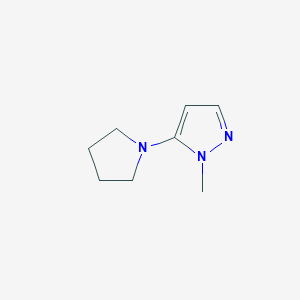
![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)
